2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 1021217-77-5
Cat. No.: VC11956621
Molecular Formula: C19H19ClN4O3S3
Molecular Weight: 483.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-77-5 |
|---|---|
| Molecular Formula | C19H19ClN4O3S3 |
| Molecular Weight | 483.0 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19ClN4O3S3/c1-10-6-11(2)17(12(3)7-10)23-15(25)9-28-19-22-8-13(18(21)24-19)30(26,27)16-5-4-14(20)29-16/h4-8H,9H2,1-3H3,(H,23,25)(H2,21,22,24) |
| Standard InChI Key | KFBGNAACVIGWKX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted with a sulfonamide-linked 5-chlorothiophene moiety and an acetamide group bonded to a 2,4,6-trimethylphenyl (mesityl) ring. Key structural elements include:
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Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5. The 4-amino and 5-sulfonyl groups enhance hydrogen-bonding potential.
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5-Chlorothiophene sulfonyl group: A five-membered sulfur-containing ring with a chlorine substituent, connected via a sulfonyl (-SO₂-) bridge to the pyrimidine.
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Mesityl-acetamide side chain: A bulky aryl group (2,4,6-trimethylphenyl) attached to the pyrimidine via a sulfanyl (-S-) linkage and an acetamide (-NHCOCH₃) functional group.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 1021217-77-5 |
| Molecular Formula | C₁₉H₁₉ClN₄O₃S₃ |
| Molecular Weight | 483.0 g/mol |
| IUPAC Name | 2-[4-Amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C |
| InChIKey | KFBGNAACVIGWKX-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential reactions to construct the pyrimidine-thiophene sulfonyl backbone and the mesityl-acetamide side chain:
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Pyrimidine ring formation: Cyclocondensation of thiourea derivatives with β-diketones or malononitrile under acidic conditions yields 2-aminopyrimidine intermediates.
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Sulfonation: Reaction of 5-chlorothiophene-2-sulfonyl chloride with the 5-position of the pyrimidine introduces the sulfonyl group.
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Acetamide coupling: The sulfanyl-acetamide side chain is introduced via nucleophilic substitution between 2-mercapto-N-mesitylacetamide and the 2-chloropyrimidine intermediate.
Key Reagents and Conditions
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Sulfonylating agents: 5-Chlorothiophene-2-sulfonyl chloride.
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Coupling catalysts: Triethylamine or DMAP for amide bond formation.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.
Physicochemical Characteristics
Stability and Solubility
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Thermal stability: Decomposes above 250°C without melting, characteristic of sulfonamide derivatives.
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).
Spectroscopic Properties
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.80–7.20 (m, thiophene-H), 2.30 (s, 9H, mesityl-CH₃).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O asym/sym).
Biological Activity and Applications
Table 2: Comparative Bioactivity of Analogues
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Carbonic anhydrase IX | 4.5 µM | Enzyme inhibition |
| Topoisomerase IIα | 12.1 µM | DNA intercalation |
| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis disruption |
Computational and Structure-Activity Relationship (SAR) Insights
Molecular Docking Studies
Docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) to CA-IX, mediated by:
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Hydrogen bonds between the sulfonyl oxygen and Thr200.
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π-π stacking of the mesityl group with Phe131.
SAR Trends
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Chlorothiophene moiety: Essential for hydrophobic interactions; removal reduces potency by 10-fold.
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Mesityl group: Bulky substituent enhances membrane permeability (logP = 2.8).
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